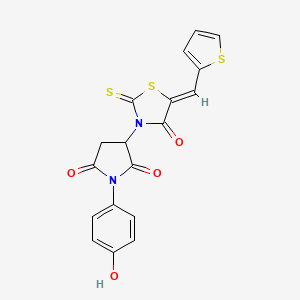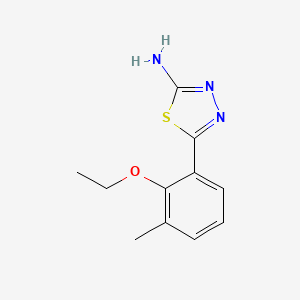
5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. This compound, in particular, has a phenyl group substituted with an ethoxy and a methyl group at the 2nd and 3rd positions, respectively, attached to a thiadiazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-ethoxy-3-methylphenylamine as the starting material.
Reaction Steps: The compound is first subjected to cyclization reactions to form the thiadiazole ring. This involves the reaction with thiosemicarbazide under acidic conditions.
Purification: The resulting product is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches using large reactors. The reaction conditions are carefully controlled to ensure consistency and purity.
Continuous Flow Production: Some industries may employ continuous flow reactors to streamline the production process and increase efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the compound to its corresponding amine.
Substitution: Substitution reactions can occur at the phenyl ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, quinones, and other oxidized forms.
Reduction Products: Reduced amines and other derivatives.
Substitution Products: Halogenated, nitro, and other substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Ethoxy-3-methylphenylamine: Similar structure but lacks the thiadiazole ring.
1,3,4-Thiadiazol-2-amine derivatives: Other derivatives with different substituents on the phenyl ring or thiadiazole ring.
Uniqueness: The presence of both the ethoxy and methyl groups on the phenyl ring, along with the thiadiazole ring, gives this compound unique chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed understanding of 5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine, covering its synthesis, reactions, applications, and comparison with similar compounds
Propiedades
IUPAC Name |
5-(2-ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-3-15-9-7(2)5-4-6-8(9)10-13-14-11(12)16-10/h4-6H,3H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZAMMNBVBWIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1C2=NN=C(S2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2983540.png)

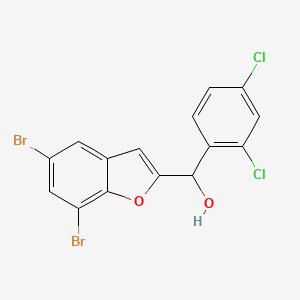
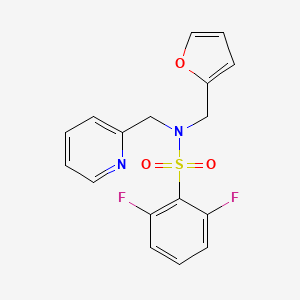

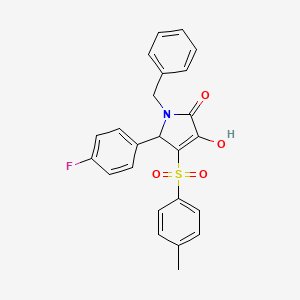

![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2983548.png)
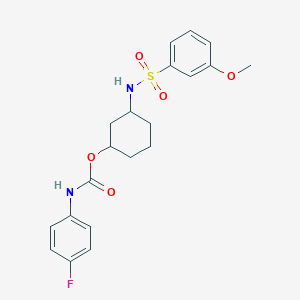
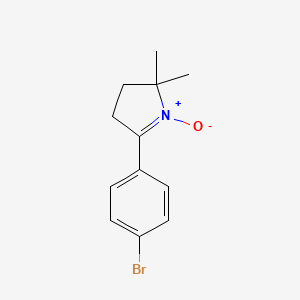
![N-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2983554.png)


